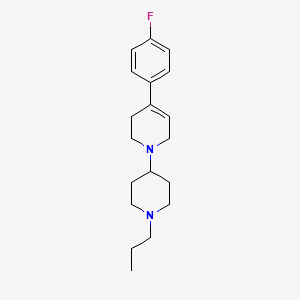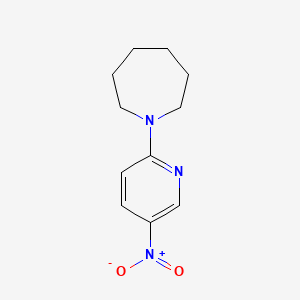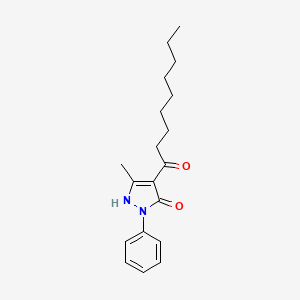
1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-nonanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-nonanone, also known as Curcumin C3 reductase inhibitor 1 (CCRI-1), is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CCRI-1 is a potent inhibitor of curcumin C3 reductase, an enzyme that is involved in the biosynthesis of curcumin, a natural polyphenol with anti-inflammatory and antioxidant properties.
作用機序
CCRI-1 exerts its pharmacological effects by inhibiting the activity of curcumin C3 reductase, which is involved in the biosynthesis of curcumin. By blocking the biosynthesis of curcumin, CCRI-1 reduces the levels of this natural polyphenol in the body, which in turn, affects various signaling pathways involved in inflammation, oxidative stress, and cell growth.
Biochemical and Physiological Effects:
CCRI-1 has been shown to have various biochemical and physiological effects in preclinical studies. These effects include inhibition of cancer cell growth, improvement of insulin sensitivity and glucose metabolism, protection of neurons from oxidative stress and inflammation, and reduction of inflammation in various tissues.
実験室実験の利点と制限
CCRI-1 has several advantages for lab experiments, including its high potency and selectivity for curcumin C3 reductase, and its ability to modulate various signaling pathways involved in disease pathogenesis. However, CCRI-1 also has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on CCRI-1. These include further studies on its pharmacokinetics and bioavailability, development of more potent and selective analogs, investigation of its potential therapeutic applications in other diseases, and exploration of its mechanism of action at the molecular level. Additionally, more research is needed to explore the safety and toxicity of CCRI-1 in preclinical models before it can be considered for clinical trials.
In conclusion, CCRI-1 is a promising chemical compound with potential therapeutic applications in various diseases. Its inhibition of curcumin C3 reductase and modulation of various signaling pathways make it an attractive target for drug development. With further research, CCRI-1 may become a valuable tool for the treatment of cancer, diabetes, and neurodegenerative disorders.
合成法
The synthesis of CCRI-1 involves a multistep process that starts with the reaction of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 1-nonanone in the presence of a base catalyst. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride to yield CCRI-1. The overall yield of the synthesis process is approximately 35%.
科学的研究の応用
CCRI-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, CCRI-1 has been shown to inhibit the growth of cancer cells by blocking the biosynthesis of curcumin, which is known to have anti-cancer properties. In diabetes research, CCRI-1 has been shown to improve insulin sensitivity and glucose metabolism. In neurodegenerative disorder research, CCRI-1 has been shown to protect neurons from oxidative stress and inflammation.
特性
IUPAC Name |
5-methyl-4-nonanoyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-3-4-5-6-7-11-14-17(22)18-15(2)20-21(19(18)23)16-12-9-8-10-13-16/h8-10,12-13,20H,3-7,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNBYRORJNXOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C1=C(NN(C1=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-nonanoyl-2-phenyl-1H-pyrazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4942445.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4942449.png)
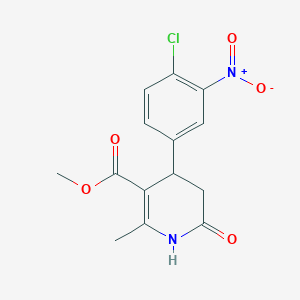
![{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B4942458.png)
![methyl 4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4942465.png)
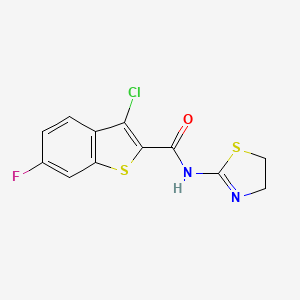
![propyl 4-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B4942478.png)
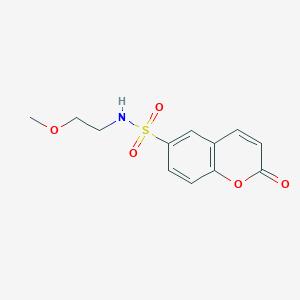
![N-{3-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B4942486.png)

![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methyl-N-(2-phenoxyethyl)acetamide](/img/structure/B4942498.png)
